
Tolcapone 3-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolcapone 3-beta-D-Glucuronide is a metabolite of Tolcapone, a drug used as an adjunct therapy in the treatment of Parkinson’s disease. Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines . This compound is pharmacologically inactive and is primarily excreted in the urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tolcapone 3-beta-D-Glucuronide is synthesized from Tolcapone through a glucuronidation reaction. This process involves the addition of a glucuronic acid moiety to Tolcapone, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes in a controlled environment to ensure high yield and purity. The reaction conditions include optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Tolcapone 3-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products Formed
The major product formed from the glucuronidation of Tolcapone is this compound. This metabolite is pharmacologically inactive and is excreted in the urine .
Wissenschaftliche Forschungsanwendungen
Tolcapone 3-beta-D-Glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of Tolcapone. It serves as a marker to understand the drug’s metabolic pathways and to evaluate the efficiency of glucuronidation in different biological systems . Additionally, it is used in studies related to drug-drug interactions and the impact of genetic variations on drug metabolism .
Wirkmechanismus
Tolcapone 3-beta-D-Glucuronide itself does not have a direct mechanism of action as it is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Tolcapone. Tolcapone inhibits COMT, leading to increased levels of levodopa in the brain, which helps alleviate the symptoms of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing.
Uniqueness
Tolcapone 3-beta-D-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation. This pathway is essential for the drug’s excretion and helps mitigate potential hepatotoxicity associated with Tolcapone .
Eigenschaften
Molekularformel |
C20H19NO11 |
|---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17-,18?,20+/m0/s1 |
InChI-Schlüssel |
QQQCXCUCFPMHBX-ABZWTPRMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
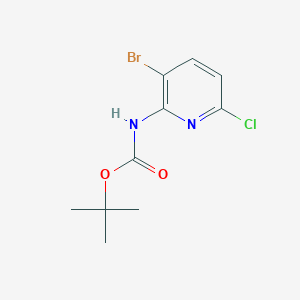
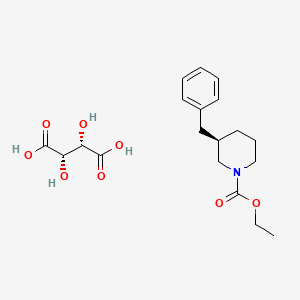
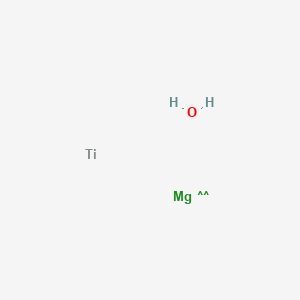
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
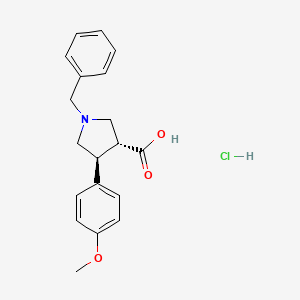
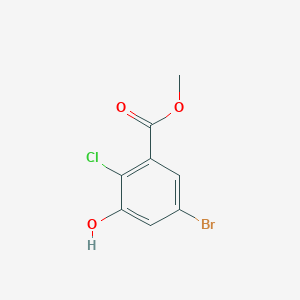
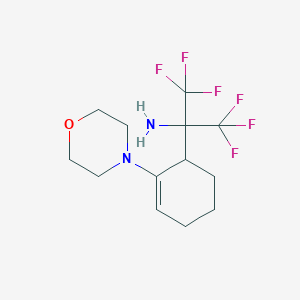
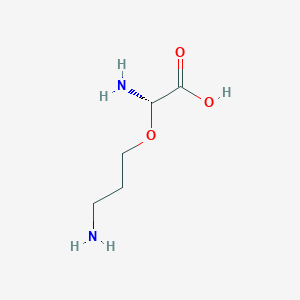

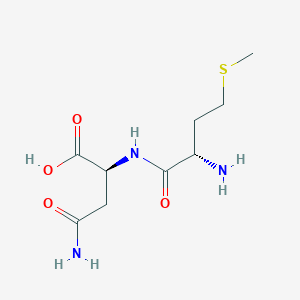
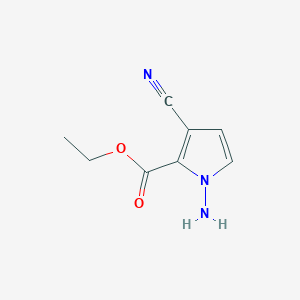
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
